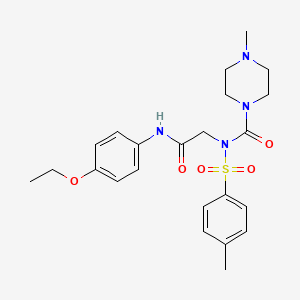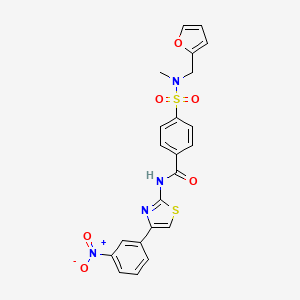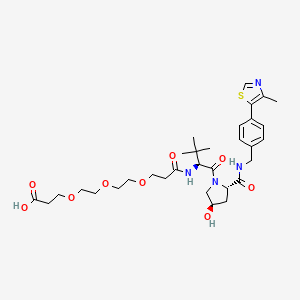
6-(丙酰基)吡啶-3-硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Propionyl)pyridine-3-boronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura coupling .
Chemical Reactions Analysis
Pinacol boronic esters, including 6-(Propionyl)pyridine-3-boronic acid pinacol ester, are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling . Additionally, a catalytic protodeboronation of these esters allows for formal anti-Markovnikov alkene hydromethylation .科学研究应用
激基复合物的形成和荧光增强
研究表明,某些吡啶硼酸,通过丙烯连接基连接芳基,具有形成激基复合物的能力,可以使用荧光监测这些激基复合物。在这种情况下,频哪醇的加入导致路易斯酸性增强,显著增加了阳离子-π堆叠相互作用的强度,并导致荧光显着增强四倍。这表明在基于荧光的传感和成像技术中具有潜在的应用 (Huang 等,2010 年)。
铃木交叉偶联反应
硼酸频哪醇酯在铃木交叉偶联反应中的效用在涉及吡啶-4-硼酸酯的研究中得到强调。这些反应对于创建复杂的有机化合物至关重要,这些酯被证明在偶联过程中实现高产率方面很有效。这一方面强调了此类酯在合成有机化学中的重要性,特别是在富电子化合物构建中 (Batool 等,2016 年)。
分析化学中的挑战
在分析化学领域,频哪醇硼酸酯由于其易于水解的特性而提出了独特的挑战,这使得传统分析方法(如 GC 和 HPLC)的使用变得复杂。已经开发出样品制备和分析条件的创新,包括使用非水性、非质子性稀释剂和高度碱性流动相,以克服这些挑战。此类进步对于在各种研究背景下有效分析和质量评估这些化合物至关重要 (Zhong 等,2012 年)。
聚合物合成
铃木-宫浦偶联聚合技术已被用来创建具有硼酸酯部分的高分子量 π-共轭聚合物。这些聚合物由于具有硼酸盐官能团而表现出独特的性质,在材料科学和电子学中具有潜在应用。有效合成此类聚合物并控制其分子结构的能力在聚合物化学和材料开发中具有重要意义 (Nojima 等,2016 年)。
碳水化合物传感
研究表明,某些含有硼酸频哪醇酯基团的 Ir(iii) 配合物可以作为碳水化合物的发光传感器。这些配合物与葡萄糖和果糖等糖形成环状酯,可以通过光致发光滴定研究进行检测。这一特性使它们成为碳水化合物检测和监测应用的有希望的候选者,对医学诊断和食品工业具有潜在影响 (Hashemzadeh 等,2020 年)。
作用机制
Target of Action
The primary target of 6-(Propionyl)pyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound) is transferred from boron to palladium . This is a key step in the SM coupling reaction .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic group for the transmetalation process .
Pharmacokinetics
It’s known that the kinetics of similar boronic pinacol esters are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This is a critical step in many organic synthesis processes .
Action Environment
The action of 6-(Propionyl)pyridine-3-boronic acid pinacol ester can be influenced by environmental factors such as the pH of the environment . As mentioned earlier, the rate of the reaction is considerably accelerated at physiological pH . Additionally, the electronics of the aryllithium used to form the boronate complex can also influence the reaction .
未来方向
The future directions for 6-(Propionyl)pyridine-3-boronic acid pinacol ester and similar compounds involve further development of their synthesis and use in various chemical reactions . For instance, the development of a well-defined protodeboronation process could open up new possibilities for their use in organic synthesis .
属性
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACESLJCSCAXFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)

![4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2872489.png)
![dipotassium;8-[(E)-dimethylaminodiazenyl]-1,3-dimethyl-2-oxopurin-6-olate;hydroxide](/img/structure/B2872491.png)

amine](/img/structure/B2872493.png)

![6-((2-fluorobenzyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2872497.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872502.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B2872505.png)
